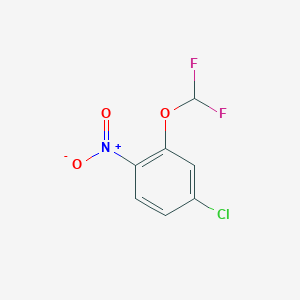

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene

Description

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene (molecular formula: C₇H₄ClF₂NO₃) is a fluorinated aromatic nitro compound characterized by a nitro group (-NO₂) at position 1, a chlorine atom at position 4, and a difluoromethoxy (-OCF₂H) substituent at position 2. It is commercially available but listed as discontinued in recent catalogs .

Properties

IUPAC Name |

4-chloro-2-(difluoromethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGQBSQDQICCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(difluoromethoxy)-1-nitrobenzene is an organic compound characterized by its unique functional groups: a chloro group, a nitro group, and a difluoromethoxy group attached to a benzene ring. This compound has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its utility in various scientific fields.

Chemical Structure and Properties

- Molecular Formula : C7H4ClF2N2O3

- Molecular Weight : 189.12 g/mol

- Appearance : Pale yellow crystals

The presence of the nitro group is significant as it often influences the biological activity of aromatic compounds, potentially leading to various pharmacological effects.

Potential Biological Activities

- Antimicrobial Activity : Compounds with nitro groups are frequently associated with antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Nitroaromatic compounds have been studied for their potential anticancer effects, particularly through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS).

- Anti-inflammatory Effects : Some derivatives of nitrobenzene compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also possess similar properties.

The exact mechanism of action for this compound has not been explicitly defined in the literature. However, it is assumed that it may share common pathways with other nitroaromatic compounds, including:

- Electrophilic Attack : The nitro group can undergo reduction to generate reactive intermediates that interact with cellular macromolecules.

- Generation of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cells, contributing to its potential cytotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Difluoromethoxy-aniline | Contains an amino group instead of a nitro group | More basic due to amino functionality |

| 4-Bromo-2-(difluoromethoxy)-1-nitrobenzene | Bromine instead of chlorine | Different reactivity patterns due to bromine |

| 4-Fluoro-2-(difluoromethoxy)-1-nitrobenzene | Fluorine instead of chlorine | Enhanced lipophilicity compared to chlorinated analogs |

| 2-Chloro-4-nitrophenol | Lacks difluoromethoxy group | Less complex structure with different reactivity |

This table highlights how the unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential applications compared to similar compounds.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research on analogous compounds provides insights into its potential biological activities:

- Antimicrobial Studies : Investigations into similar nitroaromatic compounds have shown promising results against antibiotic-resistant bacteria, indicating that this compound could be effective in this regard.

- Cytotoxicity Assays : In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity in cancer cell lines, suggesting that further exploration into this compound's effects could yield valuable data.

- Pharmacological Applications : Research into other difluoromethoxy-substituted compounds has highlighted their roles as potential drug candidates, paving the way for future studies on this compound's therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene, differing primarily in substituent groups or their positions. Key comparisons include:

1-Chloro-4-(difluoromethyl)-2-nitrobenzene

- Molecular Formula: C₇H₄ClF₂NO₂

- Key Differences : Replaces the difluoromethoxy group (-OCF₂H) with a difluoromethyl (-CF₂H) group at position 3.

- Properties :

- Applications : Likely used in medicinal chemistry for its fluorinated aromatic backbone, which enhances metabolic stability .

4-Chloro-2-(methylthio)-1-nitrobenzene

- Molecular Formula: C₇H₆ClNO₂S

- Key Differences : Substitutes difluoromethoxy with a methylthio (-SCH₃) group.

- Properties :

- Applications : Intermediate for dyes, fungicides, and pesticides due to sulfur’s nucleophilic reactivity .

1-Chloro-2,3-difluoro-4-nitrobenzene

- Molecular Formula: C₆H₂ClF₂NO₂

- Key Differences : Features two fluorine atoms at positions 2 and 3 instead of a single difluoromethoxy group.

- Properties :

- Applications: Potential use in electronic materials or as a precursor for polyhalogenated aromatics .

4-Fluoro-1-chloro-2-nitrobenzene

- Molecular Formula: C₆H₃ClFNO₂

- Key Differences : Replaces the difluoromethoxy group with a single fluorine atom.

- Properties :

- Applications : Used in synthetic organic chemistry for Suzuki couplings or nucleophilic substitutions .

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or coupling reactions. Key steps include:

-

Chlorination and Nitration : Use nitric acid/sulfuric acid mixtures to introduce nitro groups, followed by chlorination with reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane (DCM) at 0–50°C .

-

Difluoromethoxy Introduction : Substitute hydroxyl or halogen groups with difluoromethoxy via nucleophilic displacement using sodium difluoromethoxide (NaOCHF₂) in polar aprotic solvents (e.g., DMF) .

-

Optimization : Varying solvent polarity (e.g., DCM vs. benzene) and reaction time (1–12 hours) significantly impacts selectivity. For example, prolonged heating in DCM increases byproduct formation, while shorter durations at 50°C improve yield .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range | Key Byproducts |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | Dinitro derivatives |

| Chlorination | SOCl₂/DCM, 50°C | 80–90% | Sulfur oxides |

| OCHF₂ Substitution | NaOCHF₂/DMF, RT | 50–65% | Unreacted chloro intermediates |

Q. Which analytical techniques are most suitable for characterizing this compound, and what diagnostic features should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the difluoromethoxy group (δ 6.5–7.0 ppm) and aromatic protons split due to nitro and chloro substituents (δ 7.8–8.5 ppm) .

- ¹⁹F NMR : A doublet near δ -140 ppm confirms the OCHF₂ group .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 239 (M⁺) and fragment ions at m/z 184 (loss of NO₂) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-electrophile coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and chloro groups deactivate the benzene ring, directing electrophiles to the para position. For electrochemical coupling (e.g., with alkyl halides):

-

Mechanism : Radical intermediates form under reductive conditions (e.g., using Ni catalysts). Monitor reaction progress via cyclic voltammetry (CV) to identify redox potentials .

-

Substituent Effects : Nitro groups stabilize transition states via resonance, while OCHF₂ enhances solubility in nonpolar media, affecting reaction rates. Compare Hammett σ values (σₘ-NO₂ = 1.43) to predict regioselectivity .

- Contradiction Analysis :

While nitro groups typically hinder electrophilic substitution, electrochemical methods bypass this limitation by generating reactive intermediates. Conflicting reports on yields (40–70%) may arise from solvent choice (acetonitrile vs. DMF) .

- Contradiction Analysis :

Q. What are the environmental persistence and degradation pathways of this compound under aerobic vs. anaerobic conditions?

- Methodological Answer :

-

Aerobic Degradation :

-

Photolysis : UV irradiation in aqueous media generates hydroxyl radicals, leading to nitro group reduction (to amine) and C-Cl bond cleavage. Monitor via HPLC-MS for intermediates like 4-aminophenol derivatives .

-

Microbial Metabolism : Soil bacteria (e.g., Pseudomonas) utilize nitroreductases, but OCHF₂ groups resist hydrolysis, resulting in partial degradation (half-life >30 days) .

-

Anaerobic Conditions :

-

Reductive dechlorination occurs in sediments, producing 2-(difluoromethoxy)-1-nitrobenzene. Use GC-ECD to quantify chloride release .

- Data Table :

| Condition | Degradation Pathway | Half-Life (Days) | Key Metabolites |

|---|---|---|---|

| Aerobic/UV | Photolysis, hydroxylation | 7–14 | 4-Amino derivatives |

| Anaerobic/Sediment | Reductive dechlorination | 45–60 | Dechlorinated nitrobenzene |

Q. How does the compound interact with biological targets, and what computational models predict its pharmacokinetic properties?

- Methodological Answer :

- Pharmacological Screening :

- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa) using MTT assays. IC₅₀ values >100 μM suggest low toxicity .

- Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) reveal affinity for cytochrome P450 enzymes due to nitro group interaction with heme iron .

- ADME Prediction :

- LogP : Estimated at 2.1 (moderate lipophilicity) using QSPR models .

- Bioavailability : Poor oral absorption (<30%) due to nitro group polarity. Improve via prodrug strategies (e.g., esterification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.